![molecular formula C27H16O6 B14703702 2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) CAS No. 18386-10-2](/img/structure/B14703702.png)
2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which means they can change color when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) typically involves the condensation of naphthol derivatives with aldehydes under acidic or basic conditions. One common method is the use of boron trifluoride etherate (BF3.Et2O) as a catalyst in a solvent-free environment. This method allows for the efficient production of the compound with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor, which could have implications in cancer research.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other materials that require light-responsive behavior
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) involves its ability to undergo photo-induced ring-opening reactions. Upon exposure to light, the compound converts into its merocyanine form, which is intensely colored. This photochromic behavior is due to the structural changes in the naphthopyran ring system, allowing it to absorb different wavelengths of light .
Comparación Con Compuestos Similares
Similar Compounds
- 3H-naphtho[2,1-b]pyran-3-one
- 3,3-diphenyl-3H-naphtho[2,1-b]pyran
- 1H-naphtho[2,1-b]pyran derivatives
Uniqueness
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) stands out due to its bis-naphthopyran structure, which provides enhanced photochromic properties and stability compared to its monomeric counterparts. This makes it particularly suitable for applications requiring long-term durability and consistent performance .
Propiedades
Número CAS |
18386-10-2 |
|---|---|
Fórmula molecular |
C27H16O6 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
1-hydroxy-2-[(1-hydroxy-3-oxobenzo[f]chromen-2-yl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C27H16O6/c28-24-18(26(30)32-20-11-9-14-5-1-3-7-16(14)22(20)24)13-19-25(29)23-17-8-4-2-6-15(17)10-12-21(23)33-27(19)31/h1-12,28-29H,13H2 |
Clave InChI |
XOKJKHMGRNJWNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C(=O)O3)CC4=C(C5=C(C=CC6=CC=CC=C65)OC4=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


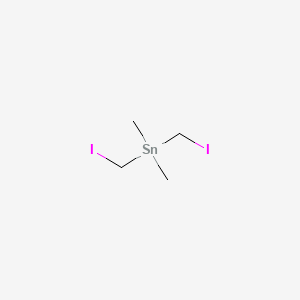
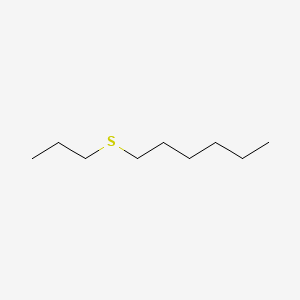



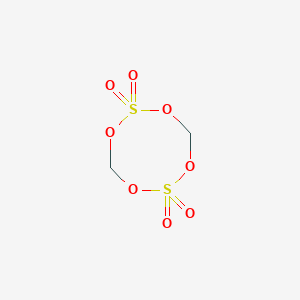


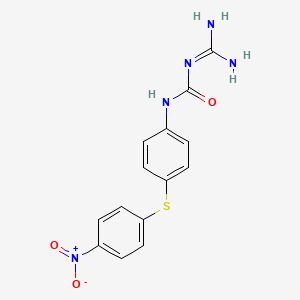

![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
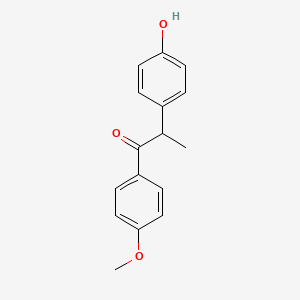
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
